Home > Products > Screening Compounds P134311 > roflumilast N-oxide
roflumilast N-oxide - 292135-78-5

roflumilast N-oxide

Catalog Number: EVT-281887
CAS Number: 292135-78-5
Molecular Formula: C17H14Cl2F2N2O4
Molecular Weight: 419.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roflumilast N-oxide is the primary active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [, ] While roflumilast itself possesses three times the potency of its metabolite, roflumilast N-oxide exhibits significantly higher plasma exposure, exceeding that of roflumilast by a factor of 12 after oral administration. [] This disparity in exposure is attributed to the near-complete first-pass conversion of roflumilast to roflumilast N-oxide. [] Roflumilast N-oxide contributes significantly to the overall pharmacological activity of roflumilast, accounting for over 90% of its total PDE4 inhibitory activity. [, ]

Due to its role in mediating the therapeutic effects of roflumilast, roflumilast N-oxide has garnered considerable attention in scientific research, particularly in the context of inflammatory airway diseases like chronic obstructive pulmonary disease (COPD). [, , ] Studies have explored its anti-inflammatory and immunomodulatory properties in various cell types, including neutrophils, eosinophils, monocytes, macrophages, T cells, and bronchial epithelial cells. [, , , , , , ]

Roflumilast

  • Compound Description: Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. It is metabolized in the body to its active metabolite, roflumilast N-oxide, which is responsible for the majority of its pharmacological activity [, , , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Roflumilast is the parent compound of roflumilast N-oxide. Roflumilast itself exhibits some PDE4 inhibitory activity but is less potent than its metabolite. Many studies investigate both compounds to understand the overall pharmacological effects [, , , , , , , , , , , , , , , , , , , , , , , , ].

Piclamilast (RP 73401)

  • Compound Description: Piclamilast is another selective PDE4 inhibitor with structural similarities to roflumilast [].
  • Relevance: Piclamilast serves as a useful reference compound in studies comparing the potency and selectivity of various PDE4 inhibitors, including roflumilast N-oxide. This comparison helps to understand the structure-activity relationship within this class of compounds [].
  • Compound Description: Cilomilast is a selective PDE4 inhibitor that has been investigated for the treatment of asthma and COPD [].
  • Relevance: Cilomilast represents another PDE4 inhibitor with a different chemical structure compared to roflumilast N-oxide. Comparing their pharmacological profiles, particularly potency and effects on various immune cells, provides insights into potential advantages or disadvantages of roflumilast N-oxide [].

(R)-Rolipram

  • Compound Description: Rolipram is a prototypical PDE4 inhibitor, often used as a reference compound in research []. It exists as two enantiomers, with (R)-rolipram being the more active form.
  • Relevance: Comparing the potency and selectivity of roflumilast N-oxide with (R)-rolipram helps to establish its position within the broader context of PDE4 inhibitors and assess potential advantages in terms of efficacy and side effect profiles [].

Formoterol

  • Compound Description: Formoterol is a long-acting β2-adrenoceptor agonist commonly used in the treatment of COPD and asthma [, , , ].
  • Relevance: Formoterol is often investigated in combination with roflumilast N-oxide to assess potential synergistic effects on bronchodilation and anti-inflammatory activity. These studies aim to explore whether combining these drugs could lead to improved therapeutic outcomes [, , , ].
  • Compound Description: Salmeterol is another long-acting β2-adrenoceptor agonist used to treat COPD and asthma [, ].
  • Relevance: Similar to formoterol, salmeterol is investigated in combination with roflumilast N-oxide to assess their combined effects on gene expression in airway cells and to understand potential benefits of this combination therapy [, ].

Indacaterol

  • Compound Description: Indacaterol is a once-daily, long-acting β2-adrenoceptor agonist used in COPD treatment [].
  • Relevance: Research explores the combined effects of indacaterol with roflumilast N-oxide on gene expression, particularly focusing on genes involved in inflammation and airway remodeling. Understanding the interaction between these two drugs may lead to improved treatment strategies for COPD [].

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties [, , , , , ].
  • Relevance: Studies compare the anti-inflammatory effects of roflumilast N-oxide with dexamethasone in various cellular models of COPD. These comparisons assess whether roflumilast N-oxide offers advantages over glucocorticoids, especially in terms of reversing glucocorticoid resistance often observed in COPD patients [, , , , , ].

Simvastatin

  • Compound Description: Simvastatin is a statin drug, primarily used to lower cholesterol levels. It also exhibits anti-inflammatory effects [, ].
  • Relevance: Research explores the combined effect of simvastatin with roflumilast N-oxide in inhibiting cigarette smoke-induced epithelial to mesenchymal transition (EMT), a process involved in COPD pathogenesis. The combination therapy shows promising results in preclinical models [, ].

Sildenafil

  • Compound Description: Sildenafil is a PDE5 inhibitor primarily known for its use in treating erectile dysfunction. It also exhibits anti-fibrotic properties [].
  • Relevance: Studies investigate the synergistic effects of combining sildenafil with roflumilast N-oxide in models of idiopathic pulmonary fibrosis (IPF). The combination shows potential in reversing cellular remodeling associated with IPF, suggesting a potential therapeutic strategy [].
Source and Classification

Roflumilast N-oxide is a metabolite of Roflumilast, which is an anti-inflammatory drug used primarily in the treatment of chronic obstructive pulmonary disease. It belongs to the class of phosphodiesterase 4 inhibitors, which are compounds that inhibit the enzyme phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate in cells. This mechanism helps reduce inflammation and relaxes airway smooth muscle.

Synthesis Analysis

The synthesis of Roflumilast N-oxide can be achieved through various methods. A notable procedure involves the oxidation of Roflumilast using hydrogen peroxide in the presence of acetic acid. The following steps outline the synthesis process:

  1. Reagents: Roflumilast (5 g), acetic acid (24 mL), and 30% hydrogen peroxide (6.3 mL).
  2. Reaction Conditions: The mixture is heated to 70°C and stirred for approximately 6 hours.
  3. Post-reaction Processing:
    • The reaction mixture is cooled to room temperature.
    • It is then poured into ice water (150 mL) and sodium carbonate is added to adjust the pH to 7-8.
    • The aqueous phase is extracted with ethyl acetate (150 mL × 3).
    • The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Roflumilast N-oxide with high purity (around 96.9% HPLC purity) .

This method highlights a significant yield and purity while also addressing issues related to cost-effectiveness and scalability.

Molecular Structure Analysis

Roflumilast N-oxide has a complex molecular structure characterized by its unique functional groups. The compound's molecular formula is C16H14F2N2O3C_{16}H_{14}F_{2}N_{2}O_{3}, indicating the presence of fluorine atoms and nitrogen within its structure.

  • Molecular Weight: Approximately 336.29 g/mol.
  • Structural Features: The compound features a bicyclic structure with a nitrogen-containing heterocycle, contributing to its biological activity.

The molecular geometry allows for interactions with phosphodiesterase enzymes, making it effective in modulating inflammatory responses.

Chemical Reactions Analysis

Roflumilast N-oxide undergoes various chemical reactions that can be categorized into oxidation and reduction processes:

  1. Oxidation: The primary synthesis route involves the oxidation of Roflumilast to form Roflumilast N-oxide using hydrogen peroxide as an oxidizing agent.
  2. Reduction: Roflumilast N-oxide can be reduced back to Roflumilast using suitable reducing agents, providing a pathway for metabolic studies .

These reactions are crucial for understanding the pharmacokinetics and dynamics of Roflumilast N-oxide.

Mechanism of Action

The mechanism by which Roflumilast N-oxide exerts its effects involves selective inhibition of phosphodiesterase 4. This inhibition leads to:

  • Increased cAMP Levels: Elevated levels of cyclic adenosine monophosphate result in reduced inflammatory cytokine production.
  • Smooth Muscle Relaxation: Enhanced cAMP levels promote relaxation of airway smooth muscles, aiding in respiratory function.

Research indicates that Roflumilast N-oxide may also influence other signaling pathways related to inflammation and cell proliferation .

Physical and Chemical Properties Analysis

Roflumilast N-oxide exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethyl acetate but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Characteristic melting points have been reported between 70°C and 120°C depending on the form (anhydrous vs hydrated) .

These properties are essential for formulation development in pharmaceutical applications.

Applications

Roflumilast N-oxide has several scientific applications:

  1. Pharmaceutical Development: As an active metabolite of Roflumilast, it plays a critical role in developing formulations aimed at treating chronic inflammatory diseases like chronic obstructive pulmonary disease.
  2. Research Tool: Its ability to selectively inhibit phosphodiesterase 4 makes it valuable for studying inflammatory processes in various biological systems.
  3. Potential Therapeutic Uses: Ongoing research suggests potential applications beyond respiratory diseases, including other inflammatory conditions .

Properties

CAS Number

292135-78-5

Product Name

roflumilast N-oxide

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide

Molecular Formula

C17H14Cl2F2N2O4

Molecular Weight

419.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2

InChI Key

KHXXMSARUQULRI-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F

Solubility

Soluble in DMSO

Synonyms

3-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridinyl)-4-(difluoromethoxy)benzamide
roflumilast N-oxide

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.